molecular formula C16H15N3O5 B15021647 N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide

N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B15021647
M. Wt: 329.31 g/mol
InChI Key: HXAOFHOXTGFONW-RQZCQDPDSA-N
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Description

N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydrazide functional group, which is often associated with biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation reaction between 3-hydroxy-4-nitrobenzaldehyde and 2-(2-methylphenoxy)acetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro and hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides with various functional groups.

Scientific Research Applications

N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the nitro and hydroxyl groups may participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
  • N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-naphthyloxy)acetohydrazide
  • E-methyl-3(2-nitrophenyl)acrylate

Uniqueness

N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and hydroxyl groups in the phenyl ring, along with the hydrazide linkage, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C16H15N3O5/c1-11-4-2-3-5-15(11)24-10-16(21)18-17-9-12-6-7-13(19(22)23)14(20)8-12/h2-9,20H,10H2,1H3,(H,18,21)/b17-9+

InChI Key

HXAOFHOXTGFONW-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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